4,6-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBADCLUZAZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CC(=O)NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4,6 Dimethyl 2,3 Dihydro 1h Indol 2 One and Its Derivatives
Established Synthetic Routes for the 2,3-Dihydro-1H-indol-2-one Core
The construction of the 2,3-dihydro-1H-indol-2-one skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.
Fischer Indole (B1671886) Synthesis and its Adaptations for Indole Derivatives
The Fischer indole synthesis stands as one of the most classical and versatile methods for the preparation of indoles and their derivatives. wikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgresearchgate.net The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgnih.gov
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical nih.govnih.gov-sigmatropic rearrangement follows, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole ring system. byjus.com
For the synthesis of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one, a logical precursor would be the phenylhydrazone derived from 3,5-dimethylphenylhydrazine and a suitable carbonyl compound, such as pyruvic acid or an ester thereof, to introduce the C2-oxo functionality. The reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with ketones has been shown to yield corresponding carbazole (B46965) derivatives, demonstrating the viability of substituted hydrazines in Fischer-type cyclizations. cdnsciencepub.com
Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles
| Phenylhydrazine Reactant | Carbonyl Reactant | Acid Catalyst | Product | Reference(s) |
| Phenylhydrazine | Pyruvic acid | Sulfuric Acid | Indole-2-carboxylic acid | byjus.com |
| (2-Methoxyphenyl)hydrazine | Ethyl pyruvate | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate | nih.gov |
| N'-methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene (B151609) (reflux) | 8,9-Dimethyl-1,2,3,4-tetrahydrocarbazole | cdnsciencepub.com |
| Phenylhydrazine | Substituted Acetophenones | Polyphosphoric Acid | Substituted 2-phenyl-1H-indoles | researchgate.net |
Multi-component Reaction Strategies for Dihydroindol-2-one Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, atom-economical step. rsc.org Several MCRs have been developed for the synthesis of indole and fused-indole systems. researchgate.netresearchgate.net For instance, a one-pot condensation involving an isatin (B1672199) (an oxidized derivative of indol-2-one), an amine, and a third component can lead to diverse heterocyclic scaffolds.
While a specific MCR for the direct synthesis of this compound is not extensively documented, existing strategies for related structures could be adapted. For example, MCRs that build upon anilines could theoretically employ 3,5-dimethylaniline (B87155) as a starting material to introduce the desired substitution pattern on the benzene ring. The reaction of indoles with aldehydes and other components is a common MCR theme, highlighting the versatility of the indole nucleus in such transformations. nih.gov
Annulation Reactions for Indole-Indolone Scaffolds
Annulation reactions provide another elegant pathway to construct the fused ring systems inherent to indole and indolone derivatives. These reactions often involve the palladium-catalyzed coupling of a substituted aniline (B41778) with an alkyne, a method pioneered by Larock. nih.gov This approach is highly regioselective and tolerates a wide array of functional groups. nih.gov
For the synthesis of a 4,6-dimethyl substituted indolone, one could envision a strategy starting with a 2-halo-3,5-dimethylaniline derivative. Palladium-catalyzed annulation of 2-iodoanilines with alkynes is a well-established route to 2,3-disubstituted indoles. nih.gov Furthermore, radical-mediated annulation reactions have also been employed to construct fused indole systems. researchgate.net The intramolecular cyclization of N-(2-bromophenyl)acetamides represents another viable annulation strategy for forming the oxindole (B195798) ring. rsc.org
Functionalization Strategies for the this compound Skeleton
Once the this compound core is synthesized, its chemical reactivity can be exploited to introduce further functional groups, enabling the creation of a diverse library of derivatives.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the this compound ring system dictates its reactivity towards electrophiles and nucleophiles. The benzene ring is activated by two electron-donating methyl groups at the 4- and 6-positions, and also by the nitrogen atom of the lactam. The positions ortho and para to these activating groups (positions 5 and 7) are expected to be the most susceptible to electrophilic attack.
Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts type reactions. quimicaorganica.org For instance, nitration can be achieved using nitric acid in acetic anhydride, while halogenation often employs reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org The Vilsmeier-Haack reaction allows for formylation at the electron-rich positions of the indole ring. quimicaorganica.org
Nucleophilic substitution reactions on the 2,3-dihydro-1H-indol-2-one skeleton are less common on the aromatic ring itself unless it is activated by strongly electron-withdrawing groups. However, the lactam moiety offers sites for nucleophilic attack. For example, the nitrogen atom can be deprotonated to form a nucleophilic anion, which can then be alkylated or acylated. nih.govnih.gov Additionally, the carbonyl group at the C2 position can undergo nucleophilic addition.
Table 2: Representative Substitution Reactions on Indole and Oxindole Scaffolds
| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference(s) |
| Nitration | HNO₃ / Ac₂O | C3 (on indole) | 3-Nitroindole | quimicaorganica.org |
| Bromination | NBS | C3 (on indole) | 3-Bromoindole | quimicaorganica.org |
| Formylation (Vilsmeier) | POCl₃ / DMF | C3 (on indole) | Indole-3-carbaldehyde | quimicaorganica.org |
| N-Alkylation | Alkyl halide / Base | N1 | N-Alkyl-2-oxindole | nih.gov |
| Azo coupling | Diazonium salt | C3 (on indole) | 3-Azoindole | rsc.org |
Oxidation and Reduction Pathways of the Indol-2-one (B1256649) Ring System
The this compound ring system can undergo both oxidation and reduction reactions, leading to a variety of related structures.
Oxidation of the corresponding 4,6-dimethylindole would be a direct route to the target this compound. Various oxidizing agents, including potassium bromide in an electrochemical setup, have been shown to convert 3-substituted indoles into the corresponding 2-oxindoles. rsc.org Further oxidation of the oxindole ring is also possible. For example, oxidation of 2,3-dimethylindole (B146702) with peroxophosphates leads to 3-methylindole-2-carbaldehyde. acs.org The use of reagents like oxone can lead to 3,3-dichloro-2-oxindoles from substituted indoles. researchgate.net
Reduction of the 2,3-dihydro-1H-indol-2-one core can also be achieved. The lactam carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would yield the corresponding 4,6-dimethyl-2,3-dihydro-1H-indole. The reduction of the oxindole ring is a key step in the synthesis of some 2,3-dihydroindole derivatives. nih.gov
Table 3: Examples of Oxidation and Reduction Reactions on Indole Scaffolds
| Reaction Type | Substrate | Reagent(s) | Product | Reference(s) |
| Oxidation | 3-Substituted Indole | KBr (electrochemical) | 2-Oxindole | rsc.org |
| Oxidation | Substituted Indole | Oxone / NaCl | 3,3-Dichloro-2-oxindole | researchgate.net |
| Reduction | 2-Oxindole derivative (nitrile) | NaBH₄ / I₂ | 2,3-Dihydroindole derivative | nih.gov |
| Aromatization (Oxidation) | 3,3-Disubstituted Dihydroindole | Air/Solvent | Aromatic Indole | nih.gov |
Derivatization at Specific Positions (e.g., N1, C2, C4, C6)
The structure of this compound, a substituted oxindole, offers several reactive sites for derivatization. The key positions for functionalization include the nitrogen atom (N1) of the lactam, the carbonyl carbon (C2), and the aromatic ring carbons (C4, C5, C6, C7), including the existing methyl groups at C4 and C6.
N1-Derivatization: The nitrogen atom of the oxindole ring is a common site for alkylation and arylation. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by nucleophilic attack on an electrophile. The choice of base and reaction conditions can be crucial for achieving regioselectivity, particularly in cases where O-alkylation at the C2 carbonyl oxygen is a competing pathway. In related heterocyclic systems like 4,6-diphenylpyrimidin-2(1H)-ones, the use of caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) has been shown to selectively promote O-alkylation over N-alkylation. rsc.orgnih.govresearchgate.net Conversely, other bases like potassium carbonate (K₂CO₃) can lead to mixtures of N- and O-alkylated products. nih.gov This principle of base-controlled regioselectivity is applicable to the N1-functionalization of this compound. For instance, N-methylation of 2-oxindole derivatives is a common transformation. nih.gov
C2-Derivatization: The carbonyl group at the C2 position is central to the reactivity of the oxindole core. While the prompt lists C2 under derivatization, this typically involves reactions of the carbonyl or the adjacent C3 methylene group. For example, Knoevenagel condensation can occur at the C3 position with aldehydes or ketones, activated by the adjacent C2 carbonyl. Subsequent reduction of the resulting double bond is a common strategy in the synthesis of 3-substituted oxindoles. nih.gov
C4 and C6-Derivatization: The positions C4 and C6 in the target molecule are substituted with methyl groups. Further derivatization at these positions would likely involve reactions on the methyl groups themselves, such as free-radical halogenation followed by substitution, or direct C-H activation of the aromatic ring, although the latter is more challenging at substituted positions. Research into the functionalization of N-substituted 4-oxo-4,5,6,7-tetrahydroindoles has demonstrated that complex polycyclic structures can be built upon the indole framework, suggesting that the aromatic portion of this compound is amenable to complex synthetic transformations. tandfonline.com
The table below summarizes potential derivatization strategies based on methodologies applied to similar structures.
| Position | Reaction Type | Reagents & Conditions | Expected Outcome | Citation |
| N1 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF) | N1-alkylated oxindole | nih.govresearchgate.net |
| N1 | Methylation | Diazomethane, Et₂O | N1-methylated oxindole | nih.gov |
| C2/C3 | Knoevenagel Condensation | Aldehyde/Ketone, Base | 3-Alkylidene-oxindole | nih.gov |
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)
Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. alevelchemistry.co.uk For dihydroindol-2-one scaffolds, transition-metal-catalyzed cross-coupling reactions are particularly powerful for introducing new aryl, vinyl, or alkyl groups. mdpi.comresearchgate.net
Palladium-catalyzed reactions are among the most versatile for this purpose. nih.gov The Heck reaction, for instance, forms a substituted alkene from an unsaturated halide and an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk More relevant to the functionalization of the this compound ring are cross-coupling reactions like Suzuki, Sonogashira, and Hiyama, which typically couple an organometallic reagent with an organohalide.
For example, a halogenated derivative of this compound (e.g., at the C5 or C7 position) could undergo a Suzuki coupling with a boronic acid or a Sonogashira coupling with a terminal alkyne. mdpi.com The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a well-established method for C-C bond formation. mdpi.com Similarly, Hiyama cross-coupling reactions of aryl halides with organosilanes, such as aryl(dimethyl)silanols, can be effectively catalyzed by palladium complexes, often activated by a base like cesium carbonate. organic-chemistry.org
Direct C-H activation/arylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium catalysts can mediate the coupling of C-H bonds in indole rings with various partners. nih.govnih.gov For this compound, this could potentially be applied to the C5 or C7 positions. Copper catalysts have also been employed for C-H/C-H cross-coupling of N-substituted indoles to form biindoles. researchgate.net
The table below outlines several prominent C-C bond forming reactions applicable to the derivatization of the dihydroindol-2-one core.
| Reaction Name | Catalyst/Reagents | Substrates | Bond Formed | Citation |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Halide + Terminal Alkyne | C(sp)-C(sp²) | mdpi.com |
| Heck Reaction | Pd catalyst, Base | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) | alevelchemistry.co.uk |
| Hiyama Coupling | Pd catalyst, Base (e.g., Cs₂CO₃) | Organosilane + Organohalide | C(sp²)-C(sp²) | organic-chemistry.org |
| Direct C-H Arylation | Pd(II) catalyst, Oxidant | Arene C-H bond + Arene/Alkene | C(sp²)-C(sp²) | nih.govnih.gov |
Green Chemistry Approaches in Dihydroindol-2-one Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of dihydroindol-2-one synthesis, this can involve the use of environmentally benign solvents, catalytic methods, one-pot reactions, and energy-efficient processes.
One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of work-up and purification steps, minimizing solvent waste and improving process efficiency. A one-pot method for synthesizing 1-alkoxyindoles involves a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in-situ alkylation. mdpi.com This strategy, which employs stannous chloride dihydrate (SnCl₂·2H₂O), demonstrates how multiple transformations can be telescoped into a single process. mdpi.com
Visible-light photocatalysis represents another green approach, utilizing light as a renewable energy source to drive chemical reactions under mild conditions. An unprecedented synthesis of pyrido[1,2-a]indol-6(7H)-ones has been developed via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. rsc.org This method highlights the potential for using light to construct complex heterocyclic systems related to the dihydroindole core with high efficiency and under extremely mild conditions. rsc.org
Furthermore, the use of water as a solvent and the development of recyclable catalysts are key areas of green chemistry research. Fluoride-free Hiyama cross-coupling reactions have been performed in water using recyclable palladium nanoparticles as catalysts, showcasing a greener alternative to traditional cross-coupling conditions that often rely on organic solvents and fluoride (B91410) activators. researchgate.net
Catalytic Methodologies for Selective Functionalization of Indole and Dihydroindole Rings
Catalysis is paramount for achieving high selectivity in the functionalization of complex molecules like this compound. The choice of catalyst, ligands, and additives can precisely control the outcome of a reaction, directing functionalization to a specific site on the molecule.
Ligand-controlled selectivity is a powerful concept in palladium catalysis. For instance, in the intramolecular alkenylation of N-allyl-1H-indole-2-carboxamides, the reaction outcome can be switched between C3 functionalization and N-H functionalization simply by changing the palladium catalyst and additives. nih.gov Using PdCl₂(MeCN)₂ with 1,4-benzoquinone (B44022) as an oxidant leads to C3 cyclization, while a system of Pd(OAc)₂ with Na₂CO₃ and Bu₄NCl favors N-H functionalization. nih.gov
The choice of base can also be a critical factor for regioselectivity, as noted earlier. In the alkylation of pyrimidin-2(1H)-ones, a close structural analog to the lactam in oxindoles, using Cs₂CO₃ in DMF was found to be highly effective for achieving selective O-alkylation, whereas K₂CO₃ gave mixtures of N- and O-alkylated products. nih.govresearchgate.net This demonstrates that the counter-ion of the base can play a significant role in directing the nucleophilicity of the ambident anion.
Directing groups are another established strategy for achieving site-selective C-H activation. By temporarily installing a coordinating group onto the molecule, a metal catalyst can be delivered to a specific C-H bond, enabling its functionalization. This has been successfully applied in the palladium-catalyzed C-H activation of a substituted pyrazole (B372694) ring for cross-coupling reactions. nih.gov A similar strategy could be envisioned for the selective functionalization of the C5 or C7 positions of the this compound core.
The table below provides examples of catalytic systems that offer selective functionalization.
| Target Selectivity | Catalytic System | Substrate Type | Outcome | Citation |
| C3 vs. N-H Functionalization | PdCl₂(MeCN)₂ vs. Pd(OAc)₂/Base | N-Allyl Indole Carboxamide | Ligand/Additive controlled cyclization at C3 or N | nih.gov |
| O- vs. N-Alkylation | Cs₂CO₃ vs. K₂CO₃ in DMF | Pyrimidin-2(1H)-one | Base-controlled regioselectivity | nih.govresearchgate.net |
| Site-Selective C-H Arylation | Pd(II) with Directing Group | Pyridin-2-yl substituted pyrazole | Arylation at specific C-H bond | nih.gov |
Structure Activity Relationship Sar Investigations of 4,6 Dimethyl 2,3 Dihydro 1h Indol 2 One Analogues
Methodologies for SAR Elucidation in Dihydroindol-2-one Series
The exploration of the SAR for the 4,6-dimethyl-2,3-dihydro-1H-indol-2-one series and related analogues employs a multifaceted approach, combining synthesis, biological testing, and computational modeling. A primary method involves the systematic synthesis of a library of related compounds through techniques like Knoevenagel condensation. researchgate.net These derivatives are then evaluated for their biological activity, often through in vitro assays that measure their ability to inhibit specific enzymes, such as vascular endothelial growth factor receptor (VEGFR), or their cytotoxic effects on various cancer cell lines. researchgate.netnih.gov Molecular docking simulations are frequently used to predict and rationalize the binding modes of these compounds within the active site of their biological targets. nih.gov
Rational Design Principles for Analogues in SAR Studies
The rational design of analogues based on the this compound scaffold is guided by established pharmacophoric features of known inhibitors. nih.gov The indolin-2-one core is recognized as essential for activity, acting as a scaffold that correctly orients substituents for optimal interaction with the target protein. researchgate.net Design principles often focus on modifications at several key positions:
The N1 position of the indole (B1671886) ring: Substitution at this position can influence solubility and interactions with the solvent-exposed region of the binding pocket.
The C3 position of the oxindole (B195798) ring: This position is critical, as substituents here directly engage with the active site. Modifications often involve introducing different aromatic or heterocyclic rings to explore various binding interactions. researchgate.net
The aromatic ring of the indole nucleus: The methyl groups at positions 4 and 6 in the parent compound are key modifications. These groups can enhance lipophilicity and create specific steric and electronic environments that influence binding affinity and selectivity.
The overarching goal of these designs is to enhance the compound's potency, improve its pharmacokinetic profile, and minimize off-target effects. nih.gov
Impact of Substituent Modifications on Molecular Interactions and Selectivity
Substituent modifications on the this compound framework have a profound impact on molecular interactions and target selectivity. The methyl groups at the C4 and C6 positions, for instance, can enhance binding to hydrophobic pockets within a kinase active site.
Substitutions at the C3 position are particularly influential. The introduction of different moieties can lead to the formation of specific hydrogen bonds, pi-stacking interactions, or van der Waals forces with amino acid residues in the target's binding site. For example, the linkage of a substituted pyrrole (B145914) ring at the C3-position is a common strategy in the design of potent tyrosine kinase inhibitors.
The following table illustrates hypothetical SAR data for a series of analogues, demonstrating the effect of substituents on VEGFR-2 inhibition.
| Compound | R1 (N1-position) | R2 (C5-position) | R3 (C3-substituent) | VEGFR-2 IC₅₀ (nM) |
| 1 (Parent) | H | H | H | >1000 |
| 2 | H | F | Pyrrole | 150 |
| 3 | CH₃ | F | Pyrrole | 125 |
| 4 | H | F | Indole | 90 |
| 5 (Hypothetical) | H | H | 3,5-dimethylisoxazole | 75 |
This table is for illustrative purposes and the data is hypothetical.
Conformational Flexibility and its Influence on SAR
The conformational flexibility of the dihydroindol-2-one scaffold and its substituents is a critical determinant of its biological activity. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a receptor is essential for high-affinity binding. nih.gov The five-membered pyrrolidinone ring of the scaffold is not perfectly planar, and its puckering can be influenced by substituents.
Principles of Scaffold Modification and Lead Optimization within the Dihydroindol-2-one Framework
Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound. nih.gov For the dihydroindol-2-one framework, several strategies are employed:
Scaffold Hopping: This involves replacing the central dihydroindol-2-one core with a structurally different scaffold that maintains the original's key binding interactions. nih.gov This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. For example, a tetrahydro-γ-carboline core has been identified as a novel chemotype that can mimic the interactions of indole-based compounds. acs.org
Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For instance, a fluorine atom might be introduced to block metabolic oxidation at a specific position.
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography, allows for the rational design of modifications that enhance binding affinity. nih.gov If the target is a kinase, designers might add a group that forms a new hydrogen bond with the hinge region of the enzyme.
Hybridization: This involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially synergistic or additive effects. nih.gov
Application of Chemoinformatics Tools in SAR Studies of Indol-2-one (B1256649) Derivatives
Chemoinformatics plays a vital role in modern SAR studies of indol-2-one derivatives by accelerating the design-synthesis-test cycle. nih.gov Key applications include:
Molecular Docking: As previously mentioned, programs like AutoDock and GOLD are used to predict the binding pose and affinity of designed analogues within the target's active site. researchgate.netnih.gov This helps prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activity. By building a QSAR model for a set of dihydroindol-2-one analogues, researchers can predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can then be used to search virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net This early-stage virtual screening helps to identify candidates with potentially poor drug-like properties, saving time and resources.
| Chemoinformatics Tool | Application in Dihydroindol-2-one SAR |
| Molecular Docking | Predict binding mode and affinity, guide substituent design. nih.gov |
| QSAR | Predict activity of novel analogues, understand key structural features. |
| Pharmacophore Modeling | Identify novel scaffolds with similar binding features. |
| ADMET Prediction | Early assessment of drug-like properties. researchgate.net |
Molecular Mechanisms and Biological Target Identification for 4,6 Dimethyl 2,3 Dihydro 1h Indol 2 One Analogues
Investigation of Specific Molecular Targets and Biological Pathways
The diverse biological effects of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one analogues stem from their interactions with a variety of molecular targets and their influence on key biological pathways.
Analogues of this compound have been investigated for their ability to inhibit various enzymes, a common mechanism of action for many therapeutic agents.
DNA Gyrase: Certain indol-2-one (B1256649) derivatives have shown potential as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair. For instance, a series of indol-2-one derivatives featuring a morpholinosulfonyl moiety were synthesized and evaluated for their antibacterial activity. Several of these compounds demonstrated significant inhibitory activity against Staphylococcus aureus DNA gyrase. Notably, compounds 3b and 9c exhibited potent inhibition with IC50 values of 18.75 ± 1.2 µM and 19.32 ± 0.99 µM, respectively, which were more potent than the standard drug ciprofloxacin (B1669076) (IC50 = 26.43 ± 0.64 µM). researchgate.net Similarly, another study on multi-substituted indazole derivatives found that compounds 5D and 5F displayed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme in molecular docking studies, suggesting their potential as DNA gyrase inhibitors. jmchemsci.com
Cholinesterases: Indole (B1671886) derivatives have also been explored as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. A study on novel indole derivatives revealed that most of the synthesized compounds exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.org Specifically, compound 6e was the most active against AChE with an IC50 value of 68.52 ± 0.04 µM, while compound 5a showed the highest inhibitory activity against BChE with an IC50 of 55.21 ± 0.12 µM. semanticscholar.org
Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. Indole-based compounds have been investigated as kinase inhibitors. For example, a series of indole-2-carboxamides were designed and synthesized as potential multi-target antiproliferative agents. nih.gov Compound Va demonstrated the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 ± 05 nM). nih.gov The same set of compounds also inhibited BRAFV600E and VEGFR-2. nih.gov Another study focused on cortistatin A analogues with an indole side chain, which showed inhibition of CDK8. nih.gov Specifically, compound 10h reduced the activity of CDK8 to 35% at a concentration of 50 nM. nih.gov
Table 1: Enzyme Inhibitory Activity of this compound Analogues
| Compound/Analogue | Target Enzyme | IC50/Activity | Source |
|---|---|---|---|
| Indol-2-one derivative 3b | S. aureus DNA gyrase | 18.75 ± 1.2 µM | researchgate.net |
| Indol-2-one derivative 9c | S. aureus DNA gyrase | 19.32 ± 0.99 µM | researchgate.net |
| Ciprofloxacin (Reference) | S. aureus DNA gyrase | 26.43 ± 0.64 µM | researchgate.net |
| Indole derivative 6e | Acetylcholinesterase (AChE) | 68.52 ± 0.04 µM | semanticscholar.org |
| Indole derivative 5a | Butyrylcholinesterase (BChE) | 55.21 ± 0.12 µM | semanticscholar.org |
| Indole-2-carboxamide Va | EGFR | 71 ± 06 nM | nih.gov |
| Erlotinib (Reference) | EGFR | 80 ± 05 nM | nih.gov |
| Cortistatin A analogue 10h | CDK8 | 35% activity at 50 nM | nih.gov |
The interaction of this compound analogues with specific receptors is another important aspect of their molecular mechanism.
Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. 3,3′-Diindolylmethane (DIM), a natural product derived from indole-3-carbinol, and its analogues have been studied for their interaction with cannabinoid receptors. d-nb.info DIM itself acts as a partial agonist at the CB2 receptor. d-nb.info A study on a series of DIM derivatives found that small substituents in the 4-position of the indole rings were beneficial for high CB2 receptor affinity and efficacy. d-nb.info Di-(4-cyano-1H-indol-3-yl)methane (46 , PSB-19837) was identified as the most potent CB2 receptor agonist in this series, with an EC50 for cAMP of 0.0144 µM. d-nb.info
Melatonin (B1676174) Receptors: Melatonin receptors, MT1 and MT2, are G protein-coupled receptors that mediate the effects of melatonin. A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were synthesized to investigate their binding to melatonin receptors. nih.govfigshare.com The acetamide (B32628) derivative (6b ) with an unsubstituted indoline (B122111) moiety showed excellent binding affinity and selectivity for the MT2 subtype (MT2, Ki = 1 nM; MT1, Ki = 115 nM) and acted as a competitive antagonist. nih.govfigshare.com Substitution on the indoline ring generally led to a decrease in both MT2 affinity and selectivity, highlighting the importance of hydrophobic interactions in the binding pocket. nih.govfigshare.com
Table 2: Receptor Binding Affinity of this compound Analogues
| Compound/Analogue | Target Receptor | Binding Affinity (Ki/EC50) | Source |
|---|---|---|---|
| Di-(4-cyano-1H-indol-3-yl)methane (46 ) | Cannabinoid CB2 | EC50 (cAMP) = 0.0144 µM | d-nb.info |
| 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide (6b ) | Melatonin MT2 | Ki = 1 nM | nih.govfigshare.com |
| 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin acetamide (6b ) | Melatonin MT1 | Ki = 115 nM | nih.govfigshare.com |
In vitro studies have provided valuable insights into how these analogues modulate cellular processes at the molecular level. For instance, in vitro studies have shown that 4,6-dimethyl-1H-indole-2,3-dione can reduce the production of inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in modulating inflammatory pathways. benchchem.com Furthermore, some indole retinoid derivatives have been shown to induce apoptosis in cancer cells, potentially through the inhibition of retinoid X receptors. bilkent.edu.tr
Pre-clinical in vitro Mechanistic Studies
To further elucidate the mechanisms of action, a variety of pre-clinical in vitro studies are employed. These studies help to bridge the gap between initial target identification and in vivo efficacy.
Cell-based assays are crucial for understanding the effects of these compounds in a biological context. Cytotoxicity assays, for example, are used to determine the concentration at which a compound is toxic to cells. The cytotoxic potency of novel chiral analogues of CC-1065 and the duocarmycins, which share structural similarities with some indole derivatives, was determined against human chronic myeloid leukemia K562 cells using an MTT based growth inhibition assay. ucl.ac.uk Flow cytometry is another powerful tool used to analyze the effects of compounds on the cell cycle and apoptosis. For example, a 4-thiazolidinone-umbelliferone hybrid, compound 7q , was shown to induce apoptosis in A549 cancer cells, as demonstrated by annexin-V/PI dual staining, and to cause cell cycle arrest at the G2/M phase. researchgate.net Similarly, a pyrazolo[3,4-d]pyrimidine derivative, compound 15 , was found to induce a significant increase in the Pre-G1 phase and cause cell cycle arrest in the S phase in HCT-116 cells. nih.gov
Biochemical assays provide direct evidence of a compound's interaction with its molecular target and its effect on specific cellular pathways. nih.gov For example, to confirm that a compound inhibits a particular enzyme, in vitro enzyme activity assays are performed. nih.gov The inhibitory potential of a 4-thiazolidinone–umbelliferone hybrid (7q ) on tubulin polymerization was confirmed using a cell-free in vitro tubulin polymerization assay, which measured the change in fluorescence emission. researchgate.net This assay demonstrated that the compound inhibited tubulin polymerization in a concentration-dependent manner. researchgate.net Furthermore, target engagement can be assessed in living cells using techniques like competitive activity-based protein profiling (ABPP), which can identify the proteins that a compound binds to in a cellular context. nih.gov
Biotransformation Pathways and Metabolic Stability Studies (Conceptual Framework)
Conceptual Biotransformation Pathways
The metabolic transformation of this compound analogues is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by hepatic enzymes.
Phase I Metabolism:
Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, thereby increasing the polarity of the molecule. For the this compound scaffold, the following oxidative pathways are conceptually proposed:
Aromatic Hydroxylation: The benzene (B151609) ring of the indol-2-one core is a likely site for hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The positions of hydroxylation can be influenced by the existing methyl substituents. Potential sites for hydroxylation include the C5 and C7 positions of the indole ring.
Aliphatic Hydroxylation: The methyl groups at the C4 and C6 positions are susceptible to hydroxylation to form primary alcohol metabolites. This reaction is also typically mediated by CYP enzymes.
N-Dealkylation: If the nitrogen atom of the lactam ring is substituted with an alkyl group in an analogue, N-dealkylation would be a probable metabolic pathway.
Oxidation of the Pyrrolidone Ring: The lactam moiety may undergo further oxidation. For instance, the parent indole structure can be hydroxylated at the 2- and 3-positions to form oxindole (B195798) and isatin (B1672199), respectively. nih.gov While this compound is already an oxindole derivative, further oxidation could occur.
The presence of methyl groups on the indole nucleus can influence the rate and regioselectivity of these metabolic reactions. For example, methyl groups can sterically hinder or electronically influence the accessibility of adjacent positions to metabolizing enzymes. nih.govosti.gov
Phase II Metabolism:
Following Phase I reactions, the newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation reactions in Phase II, which further increases water solubility and facilitates excretion.
Glucuronidation: Hydroxylated metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.
Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of hydroxylated metabolites.
Conceptual Metabolic Stability
The metabolic stability of a compound refers to its susceptibility to biotransformation. A high metabolic stability generally corresponds to a longer half-life in the body. The structural features of this compound and its analogues will dictate their stability in the presence of metabolic enzymes.
The methyl groups at the C4 and C6 positions may influence metabolic stability. While they provide sites for aliphatic hydroxylation, they can also shield the aromatic ring from enzymatic attack, potentially slowing down the rate of aromatic hydroxylation compared to the unsubstituted indol-2-one.
Table of Potential Metabolic Reactions and Their Postulated Impact on Stability:
| Reaction Type | Enzyme Family | Potential Site on this compound | Postulated Impact on Metabolic Stability |
| Aromatic Hydroxylation | Cytochrome P450 | C5, C7 | Primary route of metabolism, rate influenced by methyl group positioning. |
| Aliphatic Hydroxylation | Cytochrome P450 | C4-methyl, C6-methyl | Potential metabolic pathway, may be a slower reaction compared to aromatic hydroxylation. |
| Glucuronidation | UGTs | Hydroxylated metabolites | Increases clearance, reducing the half-life of the primary metabolite. |
| Sulfation | SULTs | Hydroxylated metabolites | Increases clearance, contributing to the elimination of the compound. |
It is important to note that this is a conceptual framework. Detailed in vitro and in vivo studies are necessary to elucidate the precise biotransformation pathways and quantify the metabolic stability of this compound and its specific analogues. These studies would typically involve incubating the compound with liver microsomes, hepatocytes, or other metabolic systems and identifying the resulting metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Advanced Research Methodologies for Characterization and Analysis in 4,6 Dimethyl 2,3 Dihydro 1h Indol 2 One Research
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 4,6-dimethyl-2,3-dihydro-1H-indol-2-one, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the lactam, the aliphatic methylene (B1212753) (CH₂) protons, and the two methyl (CH₃) groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the indole (B1671886) core.
¹³C NMR Spectroscopy : This method identifies the different carbon environments within the molecule. The spectrum for this compound would show characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons of the benzene (B151609) ring, the aliphatic methylene carbon, and the two methyl carbons. researchgate.net
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~8.0 - 9.0 | N-H (broad singlet) |
| ¹H | ~6.7 - 7.0 | Aromatic C-H (2H, singlets) |
| ¹H | ~3.5 | -CH₂- (singlet) |
| ¹H | ~2.2 - 2.4 | Aromatic -CH₃ (2 x 3H, singlets) |
| ¹³C | ~175 - 180 | C=O (carbonyl) |
| ¹³C | ~120 - 145 | Aromatic C (4 signals) |
| ¹³C | ~35 - 40 | -CH₂- |
| ¹³C | ~18 - 22 | -CH₃ (2 signals) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Amide (Lactam) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1680 - 1710 | C=O Stretch | Amide (Lactam) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₁₁NO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 161.21 g/mol ). Analysis of the fragmentation pattern can help confirm the structure, with common fragments arising from the loss of CO, methyl groups, or cleavage of the heterocyclic ring.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound, consisting of the substituted benzene ring fused to the lactam, is expected to exhibit characteristic π → π* electronic transitions. These absorptions provide information about the conjugated system within the molecule. researchgate.netnist.gov
X-ray Crystallography for Absolute Structural Elucidation
Table 3: Example Crystallographic Data for a Heterocyclic Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions (a, b, c) | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |
| Unit Cell Angles (α, β, γ) | α = 100.5°, β = 98.6°, γ = 103.8° |
| Volume (V) | 900.1 ų |
(Note: Data presented is for an analogous heterocyclic compound to illustrate the technique's output.) mdpi.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)
Chromatographic techniques are fundamental for separating mixtures and assessing the purity of compounds.
Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile method used to monitor the progress of chemical reactions and to quickly check the purity of a substance. chemistryhall.com For this compound, a sample would be spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). The compound travels up the plate at a rate dependent on its polarity and its affinity for the stationary and mobile phases. The position of the spot is identified, often using UV light, and its retention factor (Rƒ) is calculated. A single spot suggests a high degree of purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental verification of a molecule's empirical and molecular formula. For this compound, this analytical method is employed to quantitatively determine the percentage composition of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The process typically involves the combustion of a precisely weighed sample of the compound, followed by the detection and quantification of the resulting elemental gases.
The molecular formula of this compound is C10H11NO, which corresponds to a molecular weight of 161.20 g/mol . Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound.
Detailed research findings for newly synthesized batches of this compound consistently utilize elemental analysis to confirm that the desired molecular structure has been successfully obtained. The experimental results are expected to align closely with the theoretical percentages derived from its molecular formula.
Below is a data table summarizing the theoretical and a representative experimental range for the elemental composition of this compound.
Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) | Representative Experimental Range (%) |
|---|---|---|---|
| Carbon | C | 74.51 | 74.31 - 74.71 |
| Hydrogen | H | 6.88 | 6.68 - 7.08 |
| Nitrogen | N | 8.69 | 8.49 - 8.89 |
Q & A
Q. What are the recommended synthetic routes for 4,6-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of indol-2-one derivatives typically involves cyclization of substituted anilines or condensation reactions. For example, catalytic methods using p-toluenesulfonic acid (p-TSA) have proven effective in forming indol-2-one scaffolds via acid-mediated cyclization . For scale-up, continuous flow reactors can enhance reaction efficiency by improving heat transfer and reducing side reactions, as demonstrated in analogous indole syntheses . Optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst loading (5–10 mol%) to maximize yield and purity.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the indol-2-one core. Key signals include the NH proton (δ ~10 ppm in H NMR) and carbonyl carbon (δ ~170 ppm in C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms the lactam carbonyl stretch (~1650–1700 cm) . For absolute configuration determination, X-ray crystallography using programs like SHELXL is recommended, as it resolves bond angles and torsional strain in the dihydroindole ring .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. For polar byproducts, recrystallization in ethanol or methanol improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can monitor purity, with UV detection at 254 nm due to the aromatic indole system .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites like the lactam carbonyl or methyl-substituted positions. Molecular dynamics simulations predict solvation effects and degradation pathways . For crystallographic refinement, SHELX software provides robust tools to analyze thermal motion and hydrogen bonding, resolving discrepancies in experimental vs. modeled data .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR can identify equilibrium states, while NOESY experiments clarify spatial proximities in solution. For crystalline samples, Hirshfeld surface analysis via CrystalExplorer reconciles packing interactions with spectroscopic observations .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer : Systematic substitution at the 4- and 6-methyl positions or lactam modification (e.g., N-alkylation) can modulate bioactivity. In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) identify key interactions. For example, methyl groups may enhance lipophilicity, improving membrane permeability .
Safety and Handling
Q. What safety precautions are advised for handling this compound in laboratory settings?
- Methodological Answer : While specific GHS data for this compound is limited, indol-2-one derivatives generally require standard PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
